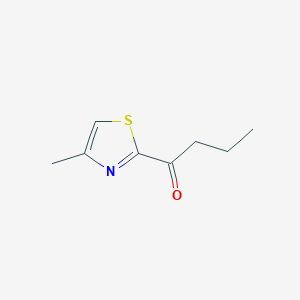

1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one

Description

1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one is a heterocyclic ketone featuring a 4-methylthiazole moiety linked to a butanone chain. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound valuable in pharmaceutical and material science research.

Properties

CAS No. |

59020-80-3 |

|---|---|

Molecular Formula |

C8H11NOS |

Molecular Weight |

169.25 g/mol |

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)butan-1-one |

InChI |

InChI=1S/C8H11NOS/c1-3-4-7(10)8-9-6(2)5-11-8/h5H,3-4H2,1-2H3 |

InChI Key |

FTZZKKIBOVBULE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=NC(=CS1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one typically involves the reaction of 4-methylthiazole with butanone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one exerts its effects involves interactions with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially modulating biochemical pathways and physiological responses. These interactions can lead to the activation or inhibition of specific cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and similarities between 1-(4-methyl-1,3-thiazol-2-yl)butan-1-one and analogous compounds:

*Calculated molecular weight based on formula.

Key Observations:

- Substituent Effects: Amino groups on the thiazole ring (e.g., 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone) enhance polarity and hydrogen-bonding capacity, which may improve solubility in aqueous media .

- Cyclic vs. Linear Structures : Piperidin-4-one derivatives (e.g., C₉H₁₂N₂OS) introduce conformational rigidity, which could influence binding affinity in drug design .

Key Observations:

Biological Activity

1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

This compound features a thiazole moiety, which is known for its diverse biological applications. The thiazole ring contributes to the compound's pharmacological properties, making it a candidate for further investigation in various therapeutic areas.

Antitumor Activity

Research has shown that compounds containing thiazole rings exhibit significant antitumor properties. For instance, various thiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines. A study indicated that certain thiazole derivatives had IC50 values below that of the standard drug doxorubicin, suggesting potent anticancer activity (IC50 values ranging from 1.61 to 1.98 µg/mL) .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound ID | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | |

| Compound 10 | A-431 | 1.98 ± 1.22 | |

| Compound 13 | HT29 | < Doxorubicin |

Anticonvulsant Activity

Thiazole derivatives have also been investigated for anticonvulsant properties. In a study, compounds synthesized with thiazole exhibited significant anticonvulsant activity, with some achieving complete protection in animal models during tonic extensor phases .

Table 2: Anticonvulsant Activity of Thiazole Compounds

| Compound ID | Model Used | Protection Rate (%) | Reference |

|---|---|---|---|

| Compound 1 | PTZ-induced | 100% | |

| Compound 2 | Tonic Extensor | Complete |

The biological activity of thiazole-containing compounds often relates to their ability to interact with cellular targets through various mechanisms:

- Cytotoxicity : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity by facilitating interactions with cellular proteins involved in cancer progression.

- Anticonvulsant Mechanisms : The anticonvulsant effects are likely mediated through modulation of neurotransmitter systems or ion channels involved in seizure activity.

Case Study: Antitumor Effects in Human Cell Lines

A comprehensive study evaluated the antiproliferative effects of several thiazole derivatives on human cancer cell lines, including HT29 and Jurkat cells. The results indicated that specific structural modifications within the thiazole framework significantly enhanced cytotoxicity. Notably, compounds with halogen substitutions exhibited superior activity compared to their non-substituted counterparts.

Case Study: Anticonvulsant Efficacy

Another investigation focused on the anticonvulsant efficacy of a series of thiazole derivatives in rodent models. The study found that certain compounds not only provided protection against induced seizures but also displayed minimal side effects, making them promising candidates for further development as anticonvulsants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.